An In-depth Technical Guide to the Molecular Structure and Bonding of cis-2-Butene
An In-depth Technical Guide to the Molecular Structure and Bonding of cis-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of cis-2-butene, also known as (Z)-but-2-ene. The information presented herein is compiled from established spectroscopic and diffraction studies, offering a detailed perspective for professionals in chemistry and drug development.
Molecular Geometry and Hybridization
cis-2-Butene possesses the molecular formula C₄H₈. The defining feature of its structure is the carbon-carbon double bond (C=C), which dictates the molecule's geometry and reactivity. The two carbon atoms participating in the double bond are sp² hybridized. This hybridization results in a trigonal planar geometry around each of these carbon atoms, with ideal bond angles of 120°.[1][2][3] However, steric hindrance between the two methyl groups, which are positioned on the same side of the double bond, causes a slight deviation from this ideal geometry.[4][5] This steric strain is a key characteristic of the cis isomer and contributes to its lower stability compared to its trans counterpart.[5][6]
The molecule belongs to the C₂ᵥ point group, which indicates a degree of symmetry that includes a twofold rotational axis and two vertical mirror planes.
Bond Parameters from Experimental Data
The precise bond lengths and angles of cis-2-butene have been determined experimentally, primarily through gas electron diffraction (GED) and microwave spectroscopy. These techniques provide invaluable data on the molecule's gas-phase structure, free from intermolecular interactions.
Quantitative Structural Data
The following table summarizes the key bond lengths and angles for cis-2-butene as determined by gas electron diffraction.
| Parameter | Value | Uncertainty |
| C-C Bond Length | 1.506 Å | ± 0.002 Å |
| C=C Bond Length | 1.346 Å | ± 0.003 Å |
| C-C=C Bond Angle | 125.4° | ± 0.4° |
| Methyl Group Tilt | 4.9° | ± 2.0° |
Data sourced from a gas electron diffraction study.
The C-C=C bond angle of 125.4° is notably larger than the ideal 120° for sp² hybridization. This deviation is a direct consequence of the steric repulsion between the two adjacent methyl groups, which forces the molecule to adjust its geometry to minimize this strain.[4] Furthermore, the methyl groups are observed to be tilted slightly away from the double bond, another manifestation of the steric hindrance inherent in the cis configuration.[4]
Bonding Characteristics
The bonding in cis-2-butene can be understood through the lens of valence bond theory and molecular orbital theory.
Sigma (σ) and Pi (π) Bonds
The carbon-carbon double bond is composed of one strong sigma (σ) bond and one weaker pi (π) bond.[7] The σ bond is formed by the head-on overlap of the sp² hybrid orbitals of the two central carbon atoms. The remaining sp² hybrid orbitals on each carbon form σ bonds with a hydrogen atom and a carbon atom of a methyl group.
The π bond is formed by the sideways overlap of the unhybridized p orbitals on each of the central carbon atoms. This π bond restricts rotation around the C=C axis, giving rise to the distinct cis and trans isomers.[7][8] The electron density of the π bond is located above and below the plane of the σ bonds.
Dipole Moment
cis-2-Butene possesses a small but non-zero dipole moment.[9] This is because the electron-donating methyl groups create a slight charge imbalance across the molecule. The vector sum of the individual bond dipoles results in a net molecular dipole. In contrast, trans-2-butene has a zero dipole moment due to its higher symmetry, where the individual bond dipoles cancel each other out.
Spectroscopic Characterization
Various spectroscopic techniques are employed to elucidate the structure and bonding of cis-2-butene.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The spectra of cis-2-butene exhibit characteristic peaks corresponding to C-H stretching and bending, C=C stretching, and C-C stretching vibrations. The C=C stretching vibration is a particularly important diagnostic peak for alkenes. Differences in the fingerprint region of the IR spectra of cis- and trans-2-butene allow for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants in the NMR spectra of cis-2-butene are consistent with its molecular structure.
Experimental Protocols
The determination of the molecular structure of cis-2-butene relies on sophisticated experimental techniques. The following provides an overview of the methodologies for gas electron diffraction and microwave spectroscopy.
Gas Electron Diffraction (GED)
Objective: To determine the bond lengths, bond angles, and overall geometry of gas-phase molecules.
Methodology:
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Sample Preparation and Introduction: A gaseous sample of cis-2-butene is introduced into a high-vacuum chamber through a fine nozzle. This creates a molecular beam that intersects with a high-energy electron beam.
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Electron Scattering: The electrons in the beam are scattered by the electric field of the molecule's nuclei and electrons. The scattering pattern is a result of the interference of the scattered electron waves.
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Detection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.
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Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular geometries. A least-squares refinement process is used to find the molecular model that best fits the experimental data, yielding precise values for bond lengths and angles.
Microwave Spectroscopy
Objective: To determine the rotational constants of a molecule, from which its moments of inertia and, subsequently, its precise geometry can be derived. This technique is applicable to molecules with a permanent dipole moment.
Methodology:
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Sample Introduction: A gaseous sample of cis-2-butene is introduced into a waveguide or resonant cavity at low pressure.
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Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
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Rotational Transitions: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation and undergoes a rotational transition.
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Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.
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Spectral Assignment and Analysis: The observed transitions in the spectrum are assigned to specific changes in rotational quantum numbers. From the frequencies of these transitions, the rotational constants of the molecule are determined. These rotational constants are inversely proportional to the moments of inertia of the molecule. By analyzing the moments of inertia of the parent molecule and its isotopically substituted analogs, a highly accurate molecular structure can be determined.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the molecular structure and experimental workflows for cis-2-butene.
Caption: Molecular structure and hybridization of cis-2-butene.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to High Resolution Spectroscopy - Microwave Spectrum Of A Rigid-Rotor Diatomic Molecule [scilearn.sydney.edu.au]
